molecular formula C11H11Cl3N4 B1139317 TH287 (hydrochloride)

TH287 (hydrochloride)

Cat. No.: B1139317
M. Wt: 305.6 g/mol
InChI Key: YBLIJWDQSUDCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TH 287 hydrochloride involves several steps. The preparation method for in vivo formula includes dissolving the main solution in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and consistency.

Chemical Reactions Analysis

TH 287 hydrochloride undergoes various chemical reactions, primarily involving its interaction with oxidized deoxynucleoside triphosphates. These reactions lead to the incorporation of these oxidized molecules into DNA, causing DNA damage and cytotoxicity . Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The major products formed from these reactions are damaged DNA strands, which ultimately lead to cell death.

Mechanism of Action

TH 287 hydrochloride exerts its effects by inhibiting the enzyme MTH1. This inhibition prevents the enzyme from hydrolyzing oxidized deoxynucleoside triphosphates, leading to their incorporation into DNA. The accumulation of these oxidized molecules in DNA causes DNA damage, which triggers cytotoxicity and therapeutic responses in cancer cells . The molecular targets involved in this process include MTH1 and the pathways related to DNA repair and cell death .

Comparison with Similar Compounds

TH 287 hydrochloride is unique in its high selectivity and potency towards MTH1. Similar compounds include:

These compounds, while also targeting DNA synthesis and repair, differ in their specific mechanisms and targets, highlighting the uniqueness of TH 287 hydrochloride in its selective inhibition of MTH1.

Biological Activity

TH287 (hydrochloride) is a potent inhibitor of MutT homolog 1 (MTH1), a protein that plays a crucial role in cancer cell survival by preventing the accumulation of oxidative DNA damage. This compound has garnered significant attention in cancer research due to its potential as a therapeutic agent against various malignancies. This article reviews the biological activity of TH287, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.

TH287 functions primarily by inhibiting MTH1, resulting in increased levels of oxidized nucleotides, which ultimately leads to DNA damage and cell death. The compound's binding affinity to MTH1 is characterized by an IC50 value of approximately 4.1 nM, indicating its potent inhibitory capacity .

Targeting Tubulin

Recent studies have identified tubulin as a secondary target for TH287. It disrupts microtubule networks in HeLa cells, inducing cytotoxic effects through mechanisms similar to traditional tubulin-targeting agents like vinblastine. This disruption is accompanied by cell cycle arrest in the G2/M phase and phosphorylation of Bcl-2, a protein involved in apoptosis regulation .

Cytotoxic Effects

The cytotoxicity of TH287 has been evaluated across various cancer cell lines. For instance, it has shown significant antiproliferative activity in MT4 cells with a CC50 value of 726 nM . The compound's effectiveness varies depending on the cellular context, but it consistently demonstrates the ability to induce apoptosis and inhibit cell proliferation.

Table 1: Cytotoxicity of TH287 in Different Cell Lines

Cell LineCC50 (nM)IC50 (MTH1) (nM)
HeLaNot specified4.1
MT4726Not specified
MCF-73550Not specified

Research Findings

  • In Vitro Studies : In vitro assays have confirmed that TH287 induces DNA damage, as evidenced by increased γH2AX foci formation in treated cells, indicative of double-strand breaks .
  • In Vivo Studies : In mouse models, TH287 has been shown to suppress tumor growth effectively. For example, it demonstrated significant antitumor activity against patient-derived malignant melanoma cells .
  • Pharmacokinetics : A pharmacokinetic study revealed that TH287 has a half-life (T1/2) of ≤3.5 hours and a maximum concentration (Cmax) ranging between 0.82 and 338 μM depending on the administration route .

Case Studies

Several case studies highlight the therapeutic potential of TH287:

  • Bladder Cancer : In human bladder cancer models, treatment with TH287 resulted in marked inhibition of cell proliferation and induction of apoptosis through modulation of apoptosis-related proteins .
  • Breast Cancer Sensitization : TH287 has been reported to enhance sensitivity to other chemotherapeutic agents such as NaAsO2 in breast cancer models, suggesting its utility as an adjuvant therapy .

Properties

IUPAC Name

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4.ClH/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13;/h2-5H,1H3,(H3,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLIJWDQSUDCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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